molecular formula C13H17N3O3 B1507455 1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone CAS No. 473734-29-1

1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone

Cat. No.: B1507455
CAS No.: 473734-29-1
M. Wt: 263.29 g/mol
InChI Key: MDWJHXZDNQGQDB-UHFFFAOYSA-N
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Description

1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring and a hydroxybenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone typically involves the reaction of piperazine with 3-amino-2-hydroxybenzoic acid under specific conditions. The reaction can be carried out in the presence of coupling agents such as carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid derivative.

  • Reduction: The amino group can be reduced to form an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-Amino-2-hydroxybenzoyl piperazine-1-carboxylic acid

  • Reduction: 1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanol

  • Substitution: Various substituted piperazines

Scientific Research Applications

1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be used in biological studies to investigate its interaction with biological molecules and pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:

  • Piperazine derivatives: These compounds share the piperazine ring but may have different substituents.

  • Hydroxybenzoyl derivatives: These compounds contain the hydroxybenzoyl group but may have different core structures.

List of Similar Compounds

  • Piperazine derivatives

  • Hydroxybenzoyl derivatives

  • Other benzoyl piperazine compounds

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(3-amino-2-hydroxybenzoyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9(17)15-5-7-16(8-6-15)13(19)10-3-2-4-11(14)12(10)18/h2-4,18H,5-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWJHXZDNQGQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729802
Record name 1-[4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473734-29-1
Record name 1-[4-(3-Amino-2-hydroxybenzoyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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